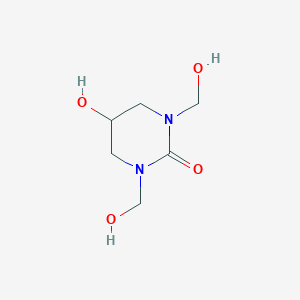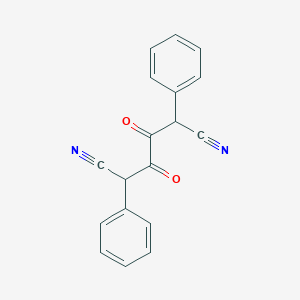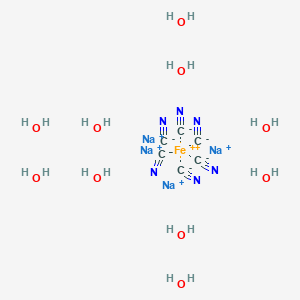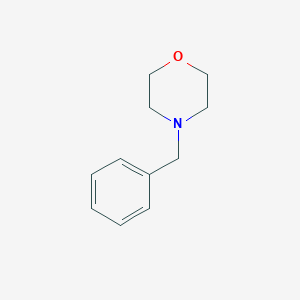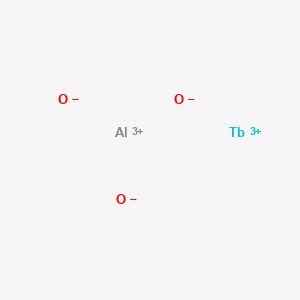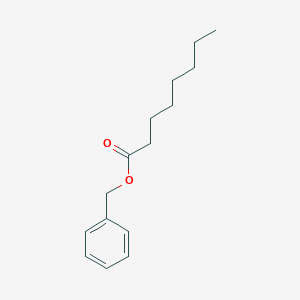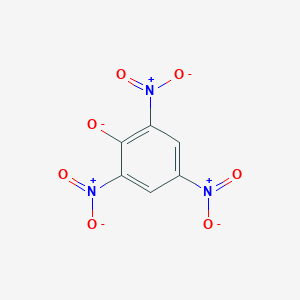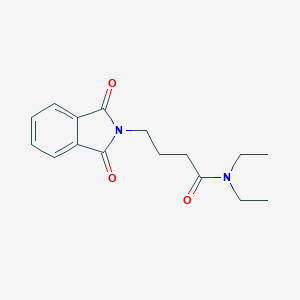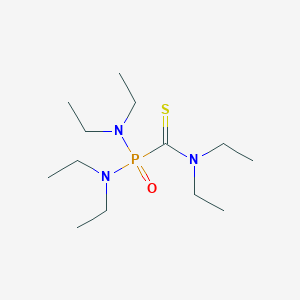
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a phosphonothioate derivative that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- works by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Effets Biochimiques Et Physiologiques
The inhibition of acetylcholinesterase by Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has a number of biochemical and physiological effects. It can lead to increased muscle contraction, as acetylcholine is involved in the transmission of nerve impulses to muscle cells. It can also lead to increased cognitive function, as acetylcholine is involved in the transmission of nerve impulses in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in lab experiments is its potency. It is a highly effective inhibitor of acetylcholinesterase, making it useful in a wide range of experiments. However, its potency can also be a limitation, as it can lead to non-specific effects and toxicity if not used carefully.
Orientations Futures
There are a number of future directions for research on Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-. One area of interest is the development of more selective inhibitors of acetylcholinesterase, which could be used to treat a range of neurological disorders. Another area of interest is the development of new methods for synthesizing Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-, which could improve its availability and reduce its cost. Finally, there is interest in exploring the potential of Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in other areas of research, such as the study of other enzymes and neurotransmitters.
Méthodes De Synthèse
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of bis(diethylamino)phosphine with elemental sulfur to form the corresponding phosphine sulfide. This compound is then reacted with diethyl chloroformate to produce the desired product.
Applications De Recherche Scientifique
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
13710-17-3 |
|---|---|
Nom du produit |
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- |
Formule moléculaire |
C13H30N3OPS |
Poids moléculaire |
307.44 g/mol |
Nom IUPAC |
1-[bis(diethylamino)phosphoryl]-N,N-diethylmethanethioamide |
InChI |
InChI=1S/C13H30N3OPS/c1-7-14(8-2)13(19)18(17,15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 |
Clé InChI |
VZXNORSTGWDCRN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
SMILES canonique |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
Autres numéros CAS |
13710-17-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



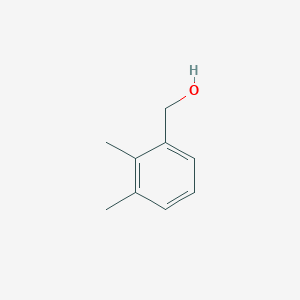
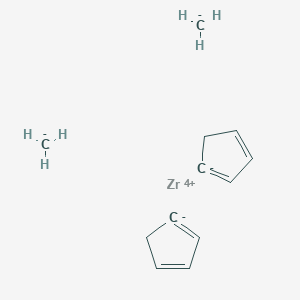
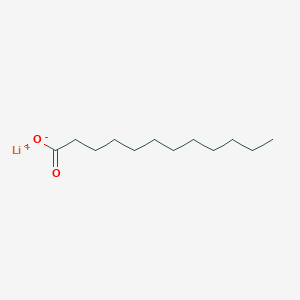
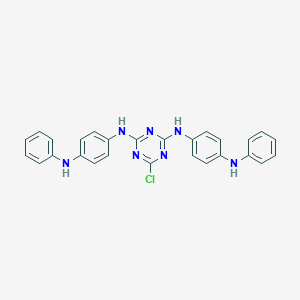
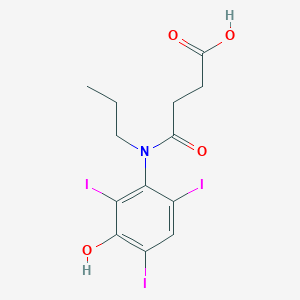
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
